molecular formula C18H36O2 B1316310 Octadecanoic-18,18,18-d3 acid CAS No. 62163-39-7

Octadecanoic-18,18,18-d3 acid

Cat. No. B1316310
CAS RN: 62163-39-7
M. Wt: 287.5 g/mol
InChI Key: QIQXTHQIDYTFRH-FIBGUPNXSA-N
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Description

Octadecanoic-18,18,18-D3 acid, also known as Stearic acid-18,18,18-d3, 18,18,18-Trideuterostearic acid, [18,18,18-d3]-Stearic acid, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It has a molecular formula of C18H33D3O2 and a molecular weight of 287.5 .


Molecular Structure Analysis

The molecular structure of Octadecanoic-18,18,18-d3 acid is represented by the linear formula CD3(CH2)16CO2H . The InChI representation is InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3 .


Physical And Chemical Properties Analysis

Octadecanoic-18,18,18-d3 acid is a solid at room temperature . It has a molecular weight of 287.50 .

Scientific Research Applications

HREELS Studies of Selectively Deuterated Films

Monolayers of Octadecanoic-18,18,18-d3 acid prepared via the Langmuir-Blodgett technique were utilized as model systems for investigating the interaction mechanisms between slow electrons and organic thin films in high-resolution electron-energy-loss spectroscopy (HREELS). The oriented molecules with their deuterated methyl-group towards the air and carboxylate group towards the substrate offered insights into the interaction mechanisms and the varying information depth based on the primary energy of electrons. This study highlighted the importance of Octadecanoic-18,18,18-d3 acid in understanding the electron interaction with organic films (Schreck et al., 1990).

Ion−Surface Collisions with Langmuir−Blodgett Films

Langmuir−Blodgett films prepared from Octadecanoic-18,18,18-d3 acid were used as target surfaces for studying hyperthermal ion−surface collisions. The research focused on the efficiency of energy and electron transfer during low-energy polyatomic ion−surface collisions, emphasizing the impact of the outermost surface group on the collision outcomes. This application underscores the compound's role in understanding the dynamics of ion−surface interactions (Gu et al., 1999).

Catalytic Production of 1-Octadecanol from Octadecanoic Acid

Investigating the catalytic hydrogenation of Octadecanoic acid to 1-Octadecanol in a liquid-phase trickle-bed reactor using a Ni/Co/Mo sulfide catalyst, this study shed light on the conversion processes and the influence of various reaction parameters. The findings are significant for applications ranging from lubricants to perfumes, demonstrating the compound's versatility in chemical transformations (Potts et al., 2014).

Thermal Analysis of Octadecanoic Acid and Its Salts

Octadecanoic acid was analyzed as a model compound for understanding the decomposition behaviors of carboxylate groups in low-rank coals. This research provided insights into the thermal stability and decomposition products of octadecanoate salts, highlighting the compound's application in studying thermal degradation processes (Rogers, 1984).

Oxidation of Octadecanol to Octadecanoic Acid

The oxidation of Octadecanol to Octadecanoic acid catalyzed by (NH4)3P2Mo18O62 with hydrogen peroxide as an oxidant demonstrated the compound's utility in organic synthesis processes. This study highlighted optimal conditions for the reaction and the catalyst's reusability, offering valuable information for chemical synthesis applications (Xu Changlong, 2010).

properties

IUPAC Name

18,18,18-trideuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583972
Record name (18,18,18-~2~H_3_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecanoic-18,18,18-d3 acid

CAS RN

62163-39-7
Record name (18,18,18-~2~H_3_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62163-39-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Schreck, M Abraham, W Göpel, H Schier - Surface science, 1990 - Elsevier
Monolayers of octadecanoic-18,18,18-d 3 acid prepared by the Langmuir-Blodgett (LB) technique were used as model systems for studying the interaction mechanisms between slow …
Number of citations: 24 www.sciencedirect.com
FF Sahle, S Lange, B Dobner, J Wohlrab… - … of pharmaceutical and …, 2012 - Elsevier
Ceramides (CERs) are integral parts of the intercellular lipid lamellae of the stratum corneum (SC), which provide the barrier function of the skin. Administration of CERs deep into the …
Number of citations: 27 www.sciencedirect.com
C Shunmugadevi, SA Radhika - Crop Research, 2021 - indianjournals.com
The use of biopesticides is long routed as a viable alternative to synthetic pesticides in integrated pest management. Melia dubia (Meliaceae family) possesses excellent pest …
Number of citations: 2 www.indianjournals.com
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cu, 1993 - Springer
This document is part of Subvolume A ‘Nuclei D - Cu’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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